N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide

Description

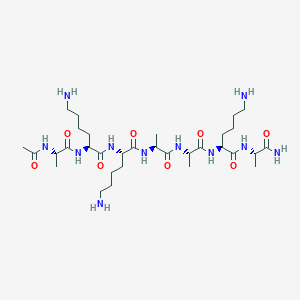

N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide is a synthetic peptide composed of seven amino acid residues: alanine (Ala), lysine (Lys), and a terminal alaninamide. The sequence is acetylated at the N-terminus and amidated at the C-terminus, forming the structure Ac-Ala-Lys-Lys-Ala-Ala-Lys-Ala-NH₂. Key characteristics include:

- Molecular Formula: C₃₃H₆₃N₁₁O₈ (estimated based on residue composition).

- Molecular Weight: ~900–950 g/mol (exact value depends on synthesis purity).

- Key Features:

- Three lysine residues confer a high positive charge at physiological pH, enhancing interactions with negatively charged molecules (e.g., DNA, cell membranes).

- Repetitive alanine segments contribute to structural rigidity and protease resistance.

- Terminal acetylation and amidation improve metabolic stability by blocking exopeptidase activity .

This peptide is hypothesized to have applications in drug delivery, antimicrobial agents, or as a model for studying cationic peptide behavior.

Properties

CAS No. |

919801-94-8 |

|---|---|

Molecular Formula |

C32H61N11O8 |

Molecular Weight |

727.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C32H61N11O8/c1-18(26(36)45)38-30(49)23(12-6-9-15-33)41-29(48)21(4)39-27(46)20(3)40-31(50)24(13-7-10-16-34)43-32(51)25(14-8-11-17-35)42-28(47)19(2)37-22(5)44/h18-21,23-25H,6-17,33-35H2,1-5H3,(H2,36,45)(H,37,44)(H,38,49)(H,39,46)(H,40,50)(H,41,48)(H,42,47)(H,43,51)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |

InChI Key |

SJCUCSHSYFMJRK-XEYKCJAPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)C |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues (if present).

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Specific reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid residues.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its potential role in cell signaling, protein-protein interactions, and enzyme-substrate recognition.

Medicine: Explored for its therapeutic potential in drug delivery systems, antimicrobial peptides, and cancer treatment.

Industry: Utilized in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of multiple lysine residues may enhance its binding affinity to negatively charged molecules, such as nucleic acids or cell membranes.

Comparison with Similar Compounds

Abarelix (PPI-149 Acetate)

Structure : N-Acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-asparaginyl-L-leucyl-N⁶-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide .

- Molecular Formula : C₇₂H₉₅ClN₁₄O₁₄ (free base).

- Molecular Weight : 1,416.06 g/mol.

- Key Differences: Contains D-amino acids (e.g., D-alanine, D-phenylalanine) to enhance enzymatic stability. Modified residues (e.g., N-methyl tyrosine, isopropyl lysine) for receptor targeting (GnRH antagonist). Therapeutic Use: FDA-approved for prostate cancer due to its hormone-blocking activity .

Comparison: Unlike the target compound, Abarelix is heavily modified for receptor specificity and prolonged half-life, reflecting its clinical role. The target peptide lacks D-amino acids and therapeutic targeting motifs.

N-Acetyl-L-alanyl-L-histidyl-L-alanyl-L-alanyl-L-alanyl-L-histidyl-L-alaninamide (CAS 494226-78-7)

Structure : A heptapeptide with alternating alanine and histidine residues .

- Molecular Formula : C₂₉H₄₄N₁₂O₈.

- Molecular Weight : 688.74 g/mol.

- Key Differences: Histidine-rich sequence enables pH-dependent metal ion binding (e.g., Zn²⁺, Cu²⁺). Lower charge density compared to the lysine-rich target peptide. Applications: Potential use in catalysis or metal ion chelation therapies .

Comparison : The target peptide’s lysine residues prioritize electrostatic interactions, while histidine-rich analogs focus on metal coordination.

N-Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide (Suc-Ala-Ala-Ala-pNA)

Structure : Tripeptide with an N-terminal succinyl group and C-terminal nitroanilide .

- Molecular Formula : C₁₉H₂₆N₆O₈.

- Molecular Weight : 466.45 g/mol.

- Key Differences :

Comparison : Unlike the target peptide, Suc-Ala-Ala-Ala-pNA is designed as a protease substrate, emphasizing rapid cleavage over stability.

L-Lysinamide, N-acetyl-L-phenylalanyl-L-alanyl-L-alanylglycyl-L-arginyl (CAS 853066-86-1)

Structure : Pentapeptide with phenylalanine, alanine, glycine, and arginine .

- Molecular Formula : C₃₁H₅₁N₁₁O₇.

- Molecular Weight : 689.81 g/mol.

- Key Differences :

Comparison : The target peptide’s repetitive lysine residues provide stronger cationic character than this mixed-residue analog.

Enzymatic Stability and Functional Insights

- Target Peptide : The acetylated/amidated termini and alanine repeats reduce susceptibility to exopeptidases . Lysine residues may still render it prone to trypsin-like proteases.

- Abarelix: D-amino acids and methyl groups confer near-complete protease resistance, critical for its therapeutic longevity .

- Suc-Ala-Ala-Ala-pNA : Rapid cleavage by elastase highlights its role as a lab tool rather than a stable compound .

Biological Activity

N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide, a complex peptide compound, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is composed of several amino acid residues, specifically:

- N-Acetyl : A modification that enhances solubility and stability.

- L-Alanine : An amino acid that plays a role in protein synthesis.

- L-Lysine : Known for its role in protein structure and function.

The molecular formula is with a molecular weight of approximately 302.38 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its immunomodulatory effects. It may influence various cellular pathways, including:

- Immune Response Modulation : Enhances the activity of immune cells, potentially improving responses to infections and diseases.

- Cell Proliferation : May stimulate the proliferation of specific cell types, contributing to tissue repair and regeneration.

In Vitro Studies

Recent studies have demonstrated the compound's effects on immune cell activation:

| Study | Cell Type | Concentration | Observed Effect |

|---|---|---|---|

| T-cells | 10 µg/mL | Increased proliferation | |

| Macrophages | 5 µg/mL | Enhanced cytokine production |

These findings suggest that the compound can significantly boost immune cell functions, which is critical for therapeutic applications.

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Case Study 1 : A murine model demonstrated that administration of this compound resulted in a significant reduction in tumor growth compared to control groups. This indicates potential anti-cancer properties.

- Case Study 2 : Research involving chronic inflammation models showed that treatment with this compound led to decreased inflammatory markers, suggesting its role as an anti-inflammatory agent.

Therapeutic Applications

Given its immunomodulatory properties, this compound could have several therapeutic applications:

- Cancer Therapy : Enhancing immune response against tumors.

- Autoimmune Diseases : Modulating immune activity to reduce tissue damage.

- Infectious Diseases : Potentially improving outcomes in infections through enhanced immune function.

Safety Profile

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. Further research is needed to fully understand its pharmacokinetics and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.